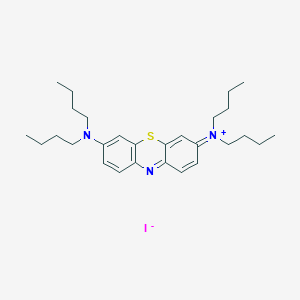![molecular formula C12H13FN2O B14250917 {1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol CAS No. 226930-78-5](/img/structure/B14250917.png)
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol is a synthetic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylacetonitrile with formamide and ammonium acetate, followed by reduction to yield the desired imidazole derivative . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a biochemical probe.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to specific targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- {1-[2-(4-Fluorophenyl)ethyl]-4-piperidinyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
- {1-[2-(4-Fluorophenyl)ethyl]-3-piperidinyl}methyl-N-methylbenzamide
Uniqueness
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol is unique due to its specific combination of a fluorophenyl group and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential interactions with biological targets set it apart from other similar compounds.
Properties
CAS No. |
226930-78-5 |
|---|---|
Molecular Formula |
C12H13FN2O |
Molecular Weight |
220.24 g/mol |
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H13FN2O/c13-11-3-1-10(2-4-11)5-6-15-9-14-7-12(15)8-16/h1-4,7,9,16H,5-6,8H2 |
InChI Key |
PFBLIBYRXGPSBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=NC=C2CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)

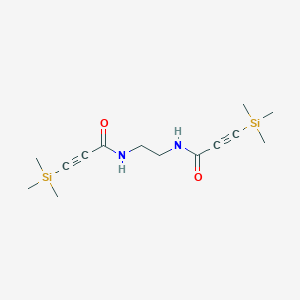
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)
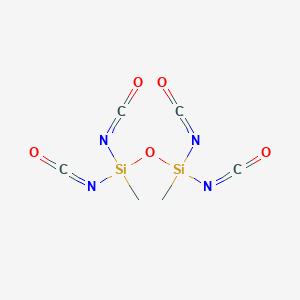
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)

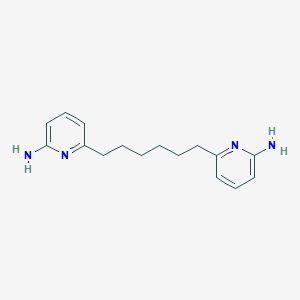
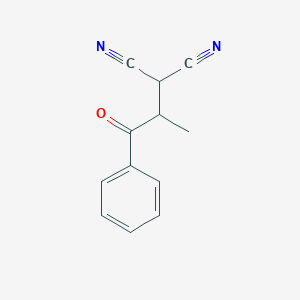
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)

